molecular formula C21H27N5O4S B2764382 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 2034605-73-5

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2764382
CAS No.: 2034605-73-5
M. Wt: 445.54
InChI Key: JOZHJILHLCDENU-UHFFFAOYSA-N
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Description

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N5O5C_{17}H_{25}N_{5}O_{5} with a molecular weight of approximately 379.417 g/mol. The structure comprises an imidazolidinone scaffold linked to a piperidine ring and a benzo[d]thiazole moiety, which are known to influence biological interactions significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as kinases and proteases.
  • Modulation of Receptor Activity : The piperidine component may interact with various neurotransmitter receptors, potentially affecting neuronal signaling pathways.
  • Antiproliferative Effects : Studies have indicated that derivatives of imidazolidinones exhibit antiproliferative effects against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

Antiproliferative Effects

Research findings indicate that compounds with similar structural features demonstrate significant antiproliferative activity. For instance, substituted phenyl derivatives have shown nanomolar activity against cancer cell lines, blocking cell cycle progression in the G(2)/M phase and leading to cytoskeleton disruption .

CompoundCell LineIC50 (nM)Mechanism
PIB-SA 16HT-1080 (fibrosarcoma)50Antiproliferative
PIB-SA 17A549 (lung cancer)30Apoptosis induction

Case Studies

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of various imidazolidinone derivatives against multiple cancer cell lines. The results indicated that compounds with the imidazolidinone core exhibited potent anticancer properties similar to known chemotherapeutic agents .
  • Neurotransmitter Interaction : Another research project explored the interaction of piperidine-containing compounds with serotonin receptors. The findings suggested that these compounds could modulate serotonin signaling, which has implications for treating mood disorders.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Initial toxicity studies indicate that similar compounds exhibit low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Properties

IUPAC Name

2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-14-3-4-16-17(11-14)31-20(22-16)23-18(27)12-24-7-5-15(6-8-24)26-13-19(28)25(21(26)29)9-10-30-2/h3-4,11,15H,5-10,12-13H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHJILHLCDENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)N4CC(=O)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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